1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chlorophenyl group and a phenylethylamine moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with (1S)-1-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanol: Similar in structure but with an alcohol group instead of an amine.
4’-Chlorovalerophenone: Contains a chlorophenyl group but differs in the length of the carbon chain.
®-1-(4-Chlorophenyl)ethylamine: Similar structure but with a different stereochemistry.
Uniqueness
1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one, also known as a substituted phenyl compound, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C23H20ClNO2
- Molecular Weight : 377.87 g/mol
- InChI Key : PKFYDODPSNQMAK-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its structural features, particularly the presence of the chlorophenyl group and the amine moiety. These components are known to interact with various biological targets, including enzymes and receptors.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, studies have shown that modifications in the amine structure can significantly enhance potency against bacterial strains such as Helicobacter pylori .
Biological Activity Data
The following table summarizes various biological activities associated with similar compounds, emphasizing their potency and selectivity:
Compound | Target | IC50 (μM) | Notes |
---|---|---|---|
Compound 10 | H. pylori | 0.021 | 20-fold greater potency than baseline |
Compound 11 | H. pylori | 0.053 | 4-fold more potent than baseline |
Compound 24 | H. pylori | 0.023 | Activity similar to parent compounds |
Compound 25 | hBChE | 0.193 | Selective inhibition observed |
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of structurally related compounds found that certain derivatives exhibited significant bactericidal effects against H. pylori. The research highlighted that the introduction of specific substituents on the phenyl ring could enhance antibacterial activity while maintaining low cytotoxicity levels .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of compounds related to this compound. Research involving human neuroblastoma cell lines demonstrated that some derivatives could inhibit butyrylcholinesterase (BChE) effectively, suggesting a role in neuroprotection and cognitive enhancement . The data indicated a concentration-dependent inhibition with promising IC50 values.
Properties
CAS No. |
920804-10-0 |
---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[(1S)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16ClNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,18H,11H2,1H3/t12-/m0/s1 |
InChI Key |
LDRYMNIXUASQOW-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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